Glycine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

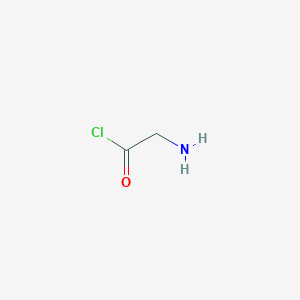

IUPAC Name |

2-aminoacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-2(5)1-4/h1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVOPMSONYWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313502 | |

| Record name | Acetyl chloride, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-64-9 | |

| Record name | Acetyl chloride, amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Glycine-Derived Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of various chlorinated derivatives of glycine (B1666218). The term "glycine chloride" can be ambiguous and typically refers to several key compounds used extensively in organic synthesis, peptide chemistry, and as intermediates in the development of pharmaceuticals. This document elucidates the synthesis of two primary classes of these compounds: Glycine Ester Hydrochlorides and Glycyl Chloride Hydrochloride .

Detailed experimental protocols for the synthesis of these compounds are provided, drawing from established chemical literature. All quantitative data has been summarized in tables for ease of comparison, and reaction pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical transformations and processes involved.

Glycine Ester Hydrochlorides

Glycine ester hydrochlorides are stable, crystalline solids that serve as protected forms of glycine, primarily used in peptide synthesis and as intermediates for more complex molecules.[1] The esterification of the carboxylic acid group prevents unwanted side reactions, while the hydrochloride salt form enhances stability and improves handling characteristics.[2] The most common examples are glycine methyl ester hydrochloride and glycine ethyl ester hydrochloride.

Synthesis of Glycine Methyl Ester Hydrochloride

Several methods exist for the synthesis of glycine methyl ester hydrochloride, with common approaches employing thionyl chloride, hydrogen chloride gas, or trimethylsilyl (B98337) chloride in methanol (B129727).

A widely used and efficient method involves the reaction of glycine with thionyl chloride in methanol. The thionyl chloride reacts with methanol to form anhydrous HCl in situ, which then catalyzes the esterification.

Reaction Pathway: Thionyl Chloride Method for Glycine Methyl Ester Hydrochloride

Caption: Synthesis of Glycine Methyl Ester Hydrochloride using Thionyl Chloride.

This method involves saturating anhydrous methanol with hydrogen chloride gas, followed by the addition of glycine. The reaction proceeds to form the ester hydrochloride.

A milder and convenient room temperature method utilizes trimethylsilyl chloride in methanol. TMSCl reacts with methanol to generate HCl for the esterification.[3] This method is compatible with a wide range of amino acids.[3]

Synthesis of Glycine Ethyl Ester Hydrochloride

Similar to the methyl ester, glycine ethyl ester hydrochloride can be synthesized using thionyl chloride or hydrogen chloride gas in ethanol (B145695).

Experimental Workflow: Glycine Ester Hydrochloride Synthesis

Caption: General workflow for glycine ester hydrochloride synthesis.

Data Presentation: Glycine Ester Hydrochloride Synthesis

| Product | Method | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Glycine Methyl Ester HCl | Thionyl Chloride | Glycine, Thionyl Chloride | Methanol | Reflux for 6 hours | 100% | [4] |

| Glycine Methyl Ester HCl | Hydrogen Chloride Gas | Glycine, Hydrogen Chloride | Methanol | 40-60°C, then cooling | >93% | [1][5] |

| Glycine Methyl Ester HCl | TMSCl | Glycine, Trimethylsilyl Chloride | Methanol | Room Temperature | Good to Excellent | [3] |

| Glycine Ethyl Ester HCl | Thionyl Chloride | Glycine, Thionyl Chloride | Ethanol | -10°C to Reflux for 2 hours | 90.4% | [6] |

| Glycine Ethyl Ester HCl | Hydrogen Chloride Gas | Glycine, Hydrogen Chloride | Ethanol | Reflux for 0.5 hours | - | [7] |

Experimental Protocols

-

To a 100 mL round-bottomed flask containing 60 mL of methanol, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise under ice-bath conditions.

-

Stir the mixture for 1 hour.

-

Add 8 mmol of glycine to the mixture and continue stirring for 30 minutes at room temperature.

-

Heat the reaction mixture to 66°C and reflux for 6 hours.

-

Monitor the reaction progress by TLC until the glycine is consumed.

-

Evaporate the solvent to obtain glycine methyl ester hydrochloride.

-

Add 247.3 g of thionyl chloride to 1000 mL of ethanol at -10°C.

-

Add 130 g of glycine in portions.

-

Stir the mixture for 2 hours under reflux.

-

After cooling to room temperature, remove the excess ethanol and thionyl chloride on a rotary evaporator.

-

Recrystallize the white solid from ethanol to obtain the final product.

Glycyl Chloride Hydrochloride

Glycyl chloride hydrochloride is the acyl chloride of glycine. It is a highly reactive compound used as a building block in peptide synthesis and for the acylation of various nucleophiles.[8] Due to its reactivity, it is typically prepared and used under anhydrous conditions. The presence of the free amino group can lead to self-polymerization, which is a key consideration in its use.[8][9]

Synthesis of Glycyl Chloride Hydrochloride

The direct conversion of glycine to its acyl chloride is achieved using strong chlorinating agents like phosphorus pentachloride or thionyl chloride.

This method involves the reaction of glycine with phosphorus pentachloride in an inert solvent like carbon tetrachloride.

Reaction Pathway: PCl₅ Method for Glycyl Chloride Hydrochloride

Caption: Synthesis of Glycyl Chloride Hydrochloride using Phosphorus Pentachloride.

An alternative method utilizes thionyl chloride, often with heating, to produce glycyl chloride hydrochloride. This method is also used in the synthesis of dipeptides like glycyl-tyrosine.[10][11]

Application in Peptide Synthesis

Glycyl chloride hydrochloride is a precursor for introducing a glycine unit in peptide synthesis. To achieve controlled, stepwise synthesis, the amino group of the acyl chloride is often protected with groups like Fmoc or Boc before coupling with another amino acid.[8]

Logical Flow: Peptide Synthesis using Glycyl Chloride

References

- 1. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Glycyl chloride hydrochloride | 2184-96-5 | Benchchem [benchchem.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]

Solubility of Glycine Hydrochloride in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) hydrochloride in various organic solvents. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a conceptual workflow for solubility screening.

Introduction to Glycine Hydrochloride

Glycine hydrochloride, the salt of the amino acid glycine and hydrochloric acid, is a common intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility behavior of this compound is essential for designing efficient and scalable processes.

Quantitative Solubility Data

The solubility of glycine hydrochloride in various organic solvents at different temperatures is summarized in the table below. The data has been compiled from various scientific sources. It is important to note that solubility can be influenced by factors such as the purity of the compound and the solvent, as well as the presence of any moisture.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 20 | 66.7 |

| Methanol | 25 | 0.35 |

| Ethanol | 25 | 0.06 |

| Propan-1-ol | 25 | 0.02 |

| Propan-2-ol | 25 | 0.01 |

| Acetone | 25 | Insoluble |

| Diethyl ether | 25 | Insoluble |

| Ethyl acetate | 25 | Insoluble |

Note: "Insoluble" indicates that the solubility is negligible.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of glycine hydrochloride in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

Glycine hydrochloride (high purity)

-

Organic solvent of interest (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a suitable analytical method for concentration determination

-

Volumetric flasks and pipettes

3.2. Procedure

-

Temperature Control: The jacketed glass vessel is filled with the organic solvent, and the temperature is maintained at the desired level by circulating fluid from the thermostatic bath.

-

Saturation: An excess amount of glycine hydrochloride is added to the solvent in the vessel. The mixture is stirred continuously to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-48 hours.

-

Sample Withdrawal and Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter to separate the solid particles.

-

Sample Preparation and Analysis: The withdrawn sample is accurately weighed and then diluted with a suitable solvent (e.g., water) in a volumetric flask. The concentration of glycine hydrochloride in the diluted sample is then determined using a validated analytical method, such as HPLC.

-

Solubility Calculation: The solubility of glycine hydrochloride in the organic solvent is calculated from the concentration of the saturated solution. The results are typically expressed in grams of solute per 100 grams of solvent or in mole fraction.

Conceptual Workflows

The following diagrams illustrate a typical experimental workflow for solubility determination and a decision-making process for solvent selection in a drug development context.

The Genesis of a Neuromodulator: A Technical Guide to the Discovery and First Synthesis of Glycine and its Hydrochloride Salt

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and seminal synthetic routes of glycine (B1666218) and its commonly used hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this pivotal amino acid. It details the initial isolation of glycine, the first documented chemical synthesis, and modern preparative methods, supported by quantitative data, detailed experimental protocols, and visualizations of its biological significance and synthetic pathways.

Discovery and Early Characterization

The journey of glycine began in 1820 when the French chemist Henri Braconnot, while experimenting with the acid hydrolysis of gelatin, isolated a sweet-tasting crystalline substance.[1][2] By boiling gelatin with sulfuric acid, he obtained what he termed "sucre de gélatine" or "gelatin sugar."[1][2] It wasn't until 1838 that another French chemist, Jean-Baptiste Boussingault, demonstrated the presence of nitrogen in this compound. The name "glycocoll" was proposed in 1847 by the American scientist Eben Norton Horsford, a student of Justus von Liebig. However, it was the Swedish chemist Jöns Jacob Berzelius who, a year later, suggested the simpler and now universally accepted name, "glycine," derived from the Greek word glykys, meaning "sweet."[1] In 1858, the French chemist Auguste Cahours provided a crucial piece of the structural puzzle by identifying glycine as an amine of acetic acid.[1]

The discovery of "glycine chloride," or more accurately glycine hydrochloride (Gly·HCl), did not occur as a distinct, celebrated event in the same manner as the isolation of the parent amino acid. In the 19th century, it was standard practice for chemists to convert newly isolated amines into their hydrochloride salts. This process often yielded more stable, crystalline solids that were easier to purify and handle. Therefore, the preparation of glycine hydrochloride would have been a routine and early derivatization of glycine, though a specific first synthesis is not prominently documented.

First Chemical Synthesis

The first documented chemical synthesis of glycine was achieved in 1858 by the English chemist William Henry Perkin and his colleague B.F. Duppa.[3] This landmark achievement was the first laboratory preparation of an amino acid and a significant milestone in the field of organic synthesis.[3] Their method involved the reaction of bromoacetic acid with ammonia (B1221849).

A historically and industrially significant alternative is the synthesis from chloroacetic acid and ammonia, a method that has been refined over the years and is still a major industrial process for glycine production.[1][4]

Synthesis Data

The following tables summarize key quantitative data for the seminal and common synthetic routes to glycine and its hydrochloride salt.

| Parameter | Perkin and Duppa Synthesis (1858) - Glycine | Ammonolysis of Chloroacetic Acid - Glycine | Direct Hydrochlorination - Glycine HCl |

| Primary Reactants | Bromoacetic Acid, Ammonia | Chloroacetic Acid, Ammonia | Glycine, Hydrochloric Acid |

| Key Reagents | - | - | Concentrated HCl |

| Typical Yield | Not well-documented | 64-65%[4] | >90%[5] |

| Reaction Time | Not well-documented | ~48 hours at room temperature[4] | Variable, includes heating and cooling |

| Reaction Temperature | Not well-documented | Room temperature[4] | 50-55 °C followed by cooling[5] |

| Purity of Product | Not well-documented | High after purification | >95%[5] |

| Property | Glycine | Glycine Hydrochloride |

| Molecular Formula | C₂H₅NO₂ | C₂H₆ClNO₂ |

| Molecular Weight | 75.07 g/mol | 111.53 g/mol |

| Melting Point | 240 °C (with decomposition)[4] | 178-180 °C |

| Appearance | White crystalline solid | White crystalline powder |

| Solubility in Water | 25 g/100 mL (25 °C) | Soluble |

Experimental Protocols

Synthesis of Glycine via Ammonolysis of Chloroacetic Acid

This protocol is adapted from the procedure detailed in Organic Syntheses.[4]

Materials:

-

Aqueous ammonia (sp. gr. 0.90)

-

Monochloroacetic acid

-

Methyl alcohol

-

Diethyl ether

Procedure:

-

In a 12-liter round-bottomed flask, place 8 liters (120 moles) of aqueous ammonia.

-

Gradually add 189 g (2 moles) of monochloroacetic acid to the ammonia solution with stirring.

-

Continue stirring until the chloroacetic acid is completely dissolved.

-

Allow the solution to stand at room temperature for approximately 48 hours. The solution will be colorless or faintly yellow.

-

Concentrate the solution on a water bath under reduced pressure to a volume of about 200 mL.

-

Transfer the concentrated solution of glycine and ammonium (B1175870) chloride to a 2-liter beaker. Rinse the flask with a small amount of water and add it to the main portion.

-

Adjust the final volume of the solution to 250 mL with water.

-

Precipitate the glycine by the gradual addition of approximately 1250 mL of methyl alcohol, with thorough stirring.

-

Cool the mixture in an ice bath for four to six hours to ensure complete crystallization.

-

Collect the glycine crystals on a Büchner funnel and wash them by suspending them in 500 mL of 95% methyl alcohol.

-

Collect the crystals again on the filter and wash with a small amount of methyl alcohol, followed by ether.

-

Air dry the purified glycine. The expected yield is 96–98 g (64–65% of the theoretical amount).

Preparation of Glycine Hydrochloride

This protocol is based on a general and direct method for the preparation of glycine hydrochloride.[5]

Materials:

-

Glycine

-

Concentrated hydrochloric acid

Procedure:

-

Add 100 g (1.33 moles) of glycine to 150 mL of concentrated hydrochloric acid in a suitable reaction vessel.

-

Heat the reaction mixture to between 50° and 53°C until the glycine is completely dissolved.

-

Cool the resulting solution to between -10° and -8°C and maintain this temperature for 15 to 20 minutes to induce crystallization.

-

Filter the resulting solid to collect the first crop of glycine hydrochloride.

-

Cool the filtrate to -15°C and maintain this temperature for about 10 minutes to obtain a second crop of crystals.

-

Filter the second crop through the same filter.

-

Dry the combined residue in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.

Visualizing Glycine's Role and Synthesis

Signaling Pathway of the Glycine-Gated Chloride Channel

Glycine is a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its inhibitory action is mediated through the glycine receptor (GlyR), a ligand-gated chloride channel. The binding of glycine to the GlyR triggers a conformational change that opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Caption: Glycine-gated chloride channel signaling pathway.

Workflow of the First Chemical Synthesis of Glycine

The synthesis of glycine by Perkin and Duppa in 1858 marked a pivotal moment in organic chemistry. The logical workflow involved the nucleophilic substitution of the bromine atom in bromoacetic acid by the amino group from ammonia.

Caption: Logical workflow of the Perkin and Duppa synthesis of glycine.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4988789A - Process for preparing glycine hydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of Glycine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for glycine (B1666218) hydrochloride, an essential compound in various scientific and pharmaceutical applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the accurate identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of glycine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Glycine Hydrochloride

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H | 8.12 (s, 3H), 3.67 (s, 2H) | DMSO-d₆ |

| ¹³C | 169.0, 39.6 | DMSO-d₆ |

Note: The singlet at 8.12 ppm in the ¹H NMR spectrum corresponds to the three protons of the ammonium (B1175870) group (-NH₃⁺), and the singlet at 3.67 ppm corresponds to the two methylene (B1212753) protons (-CH₂-). In the ¹³C NMR spectrum, the peak at 169.0 ppm is assigned to the carbonyl carbon (-COO-), and the peak at 39.6 ppm is assigned to the α-carbon (-CH₂-).

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for Glycine

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | N-H stretching (of -NH₃⁺) |

| 1740-1720 | C=O stretching (of -COOH) |

| 1610-1550 | N-H bending (of -NH₃⁺) |

| 1430-1390 | O-H bending (of -COOH) |

Note: The IR spectrum of glycine hydrochloride, typically acquired as a KBr pellet, will show characteristic absorptions corresponding to the protonated amine and carboxylic acid functional groups.

Mass Spectrometry (MS)

Table 3: Predicted m/z Peaks for Glycine (ESI-MS/MS)

| Precursor m/z | Collision Energy | Fragment m/z |

| 76.0393 ([M+H]⁺) | 10 eV | 30.0338 |

Note: As a salt, glycine hydrochloride is not readily analyzed by traditional electron ionization (EI) mass spectrometry. Electrospray ionization (ESI) is a more suitable technique. The data presented is based on a predicted spectrum for protonated glycine, which serves as a proxy for the cation of glycine hydrochloride.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of glycine hydrochloride are outlined below.

Synthesis of Glycine Hydrochloride

Glycine hydrochloride can be synthesized by reacting glycine with hydrochloric acid. A typical laboratory-scale procedure involves the following steps:

-

Reaction Setup: Dissolve glycine in a minimal amount of water.

-

Acidification: Slowly add a molar equivalent of concentrated hydrochloric acid to the glycine solution while stirring.

-

Crystallization: The reaction mixture is then warmed to facilitate dissolution, followed by cooling to induce crystallization of glycine hydrochloride.

-

Isolation and Purification: The resulting white solid is collected by filtration, washed with a cold solvent like ethanol (B145695) or ether to remove impurities, and then dried under vacuum.

NMR Spectroscopy

A standard protocol for obtaining NMR spectra of glycine hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of glycine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The following protocol outlines the KBr pellet method for acquiring an IR spectrum of solid glycine hydrochloride:

-

Sample Preparation: Grind a small amount (1-2 mg) of glycine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of an empty KBr pellet.

Mass Spectrometry

For the analysis of glycine hydrochloride, electrospray ionization mass spectrometry (ESI-MS) is the preferred method:

-

Sample Preparation: Prepare a dilute solution of glycine hydrochloride in a solvent system suitable for ESI, such as a mixture of water, methanol, or acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Instrument Setup: Introduce the sample into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to protonated glycine (m/z 76.0) is selected and fragmented to produce a characteristic fragmentation pattern.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of glycine hydrochloride.

Caption: Workflow for the synthesis and spectroscopic analysis of glycine hydrochloride.

Caption: Overview of spectroscopic techniques for glycine hydrochloride characterization.

Methodological & Application

Application Notes and Protocols for N-Acylation using Acyl Chlorides

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the N-acylation of amines using acyl chlorides, with a primary focus on chloroacetyl chloride, a common and versatile reagent for this transformation. The user's initial query for "glycine chloride" likely refers to a reactive acylating agent such as chloroacetyl chloride, as glycine (B1666218) itself is an amino acid and its acid chloride is not a standard reagent for this purpose. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, offering methods for the formation of stable amide bonds, a fundamental linkage in numerous biologically active molecules.

Introduction

N-acylation is a cornerstone of organic synthesis, enabling the formation of amide bonds which are prevalent in pharmaceuticals, natural products, and polymers.[1] Acyl chlorides are highly reactive acylating agents that readily react with primary and secondary amines to form N-substituted amides.[2] Chloroacetyl chloride is a particularly useful bifunctional reagent, as the resulting N-chloroacetylated product contains a reactive α-chloro group that can be further functionalized through nucleophilic substitution.[1] This allows for the construction of more complex molecular architectures.[1]

This document outlines various experimental procedures for N-acylation, including reactions in aqueous buffer and under anhydrous conditions. Quantitative data from representative reactions are summarized for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflows are provided.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-acylation of various amines with chloroacetyl chloride under different protocols, demonstrating the efficiency and versatility of this reagent.

Table 1: N-Acylation of Anilines and Amines in Phosphate (B84403) Buffer [1]

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |

| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |

| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |

| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |

| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |

Table 2: N-Acylation of a Secondary Amine under Anhydrous Conditions [3]

| Amine | Acyl Chloride | Base | Solvent | Reaction Time | Yield (%) |

| Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate | Chloroacetyl chloride | Pyridine (B92270) | Ethyl Acetate | 1.5 h | 94 |

Experimental Protocols

Protocol 1: Rapid and Environmentally Friendly N-Acylation in Aqueous Phosphate Buffer [1][4]

This method is suitable for the N-acylation of anilines and other amines in an aqueous medium, avoiding the use of hazardous organic solvents and often resulting in high yields and short reaction times.[1][4]

Materials:

-

Substituted amine (e.g., aniline, 1.0 equiv)

-

Chloroacetyl chloride (1.05-1.1 equiv)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the amine (1.0 equiv) in phosphate buffer in a round-bottom flask with stirring at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Add chloroacetyl chloride (1.05-1.1 equiv) dropwise to the stirring solution.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-20 minutes.[1][4]

-

Upon completion, the solid product will precipitate from the solution.

-

Collect the product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product in a vacuum oven. Further purification by recrystallization can be performed if necessary.

Protocol 2: N-Acylation of Secondary Amines under Anhydrous Conditions [3][5]

This protocol is ideal for the N-acylation of secondary amines, particularly those that may have solubility issues in aqueous media or are sensitive to water.

Materials:

-

Secondary amine (1.0 equiv)

-

Chloroacetyl chloride (1.05 equiv)

-

Non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc))

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

-

Ice bath

-

Syringe or dropping funnel

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) and the non-nucleophilic base (1.1 equiv) in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the chloroacetyl chloride (1.05 equiv) dropwise to the stirred solution via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.[3]

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction by TLC or LC-MS until the starting amine is completely consumed.[5]

-

Upon completion, quench the reaction by adding an aqueous solution (e.g., water, 5% aq. KH2PO4, or saturated aq. NaHCO3).[3]

-

Extract the product with an organic solvent (e.g., DCM or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[3][5]

Mandatory Visualizations

Caption: General mechanism for the N-acylation of an amine with an acyl chloride.

Caption: A typical experimental workflow for N-acylation under anhydrous conditions.

References

Application Notes: Chloroacetyl Group for Amine Protection of Glycine

Introduction

In the fields of peptide synthesis, medicinal chemistry, and drug development, the reversible protection of reactive functional groups is a cornerstone of chemical strategy.[1] The protection of the α-amino group of amino acids is essential to prevent self-polymerization and control the sequence of peptide chain elongation.[1] The chloroacetyl (ClAc) group is a valuable N-terminal amine protecting group, prized for its ease of introduction and, most notably, its selective removal under mild conditions that are orthogonal to many other common protecting groups.[2][3]

The chloroacetyl group serves as a robust electrophilic handle. This reactivity is widely exploited for the site-specific conjugation of peptides, the synthesis of cyclic peptides through intramolecular thioether linkage with a cysteine residue, and the development of targeted therapeutic agents.[4][5] Its stability to the acidic conditions used for Boc-group removal and the mild basic conditions for Fmoc-group removal makes it an excellent component in complex, multi-step synthetic strategies.[4][6][7]

Data Presentation

Physicochemical and spectroscopic data for the protected amino acid, N-Chloroacetylglycine, are summarized below. This data is essential for characterization and quality control during synthesis.

Table 1: Physicochemical and Spectroscopic Properties of N-Chloroacetylglycine

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid | [8] |

| CAS Number | 6319-96-6 | [8][9][10] |

| Molecular Formula | C₄H₆ClNO₃ | [8][9][10] |

| Molecular Weight | 151.55 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 102 °C | [11] |

| Purity (Typical) | ≥98% | [10] |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (t, 1H, NH), ~4.2 (s, 2H, Cl-CH₂), ~3.8 (d, 2H, N-CH₂) | Predicted based on similar structures[11][12] |

| ¹³C NMR (DMSO-d₆) | δ ~171 (COOH), ~166 (C=O, amide), ~42 (Cl-CH₂), ~41 (N-CH₂) | Predicted based on similar structures[12][13] |

| Mass Spec (ESI-) | Predicted [M-H]⁻: m/z 149.99 | [14] |

| Mass Spec (ESI+) | Predicted [M+H]⁺: m/z 152.01; [M+Na]⁺: m/z 173.99 | [14] |

Table 2: Orthogonality of the Chloroacetyl (ClAc) Protecting Group

The chloroacetyl group's primary advantage is its unique cleavage condition, which does not interfere with other commonly used amine protecting groups.[15]

| Protecting Group | Cleavage Reagent / Condition | Stability to Other Conditions | Reference(s) |

| Chloroacetyl (ClAc) | Thiourea (B124793), mild nucleophiles | Stable to strong acids (TFA) and mild bases (piperidine). | [2][4] |

| Fmoc | Piperidine (20% in DMF) | Unstable to base. Stable to acid and hydrogenolysis. | [7] |

| Boc | Trifluoroacetic Acid (TFA) | Unstable to strong acid. Stable to base and hydrogenolysis. | [6] |

| Cbz | H₂/Pd (Hydrogenolysis) | Unstable to hydrogenolysis and strong acids (HBr/AcOH). Stable to mild base. | [6] |

Visualizations

Diagrams illustrating key reactions, workflows, and chemical logic are provided below.

Caption: Reaction scheme for the synthesis of N-Chloroacetylglycine.

Caption: Experimental workflow for the synthesis of N-Chloroacetylglycine.

Caption: Mechanism for the deprotection of the chloroacetyl group by thiourea.[2][16]

Caption: Logical diagram illustrating the orthogonality of the chloroacetyl group.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetyl chloride is corrosive and lachrymatory.

Protocol 1: Synthesis of N-Chloroacetylglycine

This protocol describes the N-protection of glycine using chloroacetyl chloride under basic aqueous conditions, adapted from literature procedures.[17]

-

Materials:

-

Glycine (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Chloroacetyl chloride (1.0 eq)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (B1210297)

-

Deionized Water

-

Ice bath, magnetic stirrer, pH meter/strips, separatory funnel, rotary evaporator

-

-

Procedure:

-

In a flask equipped with a magnetic stir bar and placed in an ice bath, dissolve glycine (e.g., 25 g, 0.33 mol) in a 4 M NaOH solution (e.g., 83 mL, 0.33 mol). Ensure the temperature is maintained between 0-5 °C.

-

In separate addition funnels, prepare a solution of chloroacetyl chloride (e.g., 26.3 mL, 0.33 mol) and a 4 M NaOH solution (e.g., 83 mL, 0.33 mol).

-

Add the chloroacetyl chloride and NaOH solutions dropwise and simultaneously to the stirring glycine solution over 1 hour. Carefully monitor the pH and maintain it between 10-11. Ensure the temperature does not rise above 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the mixture again in an ice bath and slowly add concentrated HCl to adjust the pH to 2. A white precipitate of N-chloroacetylglycine should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting white solid is N-chloroacetylglycine. It can be further purified by recrystallization if necessary.

-

Protocol 2: Deprotection of the N-Chloroacetyl Group with Thiourea

This protocol describes the selective cleavage of the chloroacetyl group to liberate a free amine.[2][16]

-

Materials:

-

N-Chloroacetylated substrate (e.g., N-Chloroacetylglycine) (1.0 eq)

-

Thiourea (2.0-3.0 eq)

-

Solvent (e.g., Methanol/Water, Ethanol, or aqueous sodium bicarbonate)

-

Magnetic stirrer, TLC plates or LC-MS for reaction monitoring

-

-

Procedure:

-

Dissolve the N-chloroacetylated compound in a suitable solvent (e.g., 10 mL/mmol of substrate).

-

Add thiourea (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

-

Upon completion, the work-up will depend on the substrate's properties. A typical work-up may involve:

-

Diluting the reaction mixture with water.

-

Extracting the aqueous phase with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove the 2-iminothiazolidin-4-one byproduct.

-

Adjusting the pH of the aqueous phase if the desired product is an amino acid, and isolating it by crystallization or ion-exchange chromatography.

-

-

Protocol 3: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol is for the chloroacetylation of a peptide with a free N-terminus, typically after completion of solid-phase peptide synthesis (SPPS).[4][18]

-

Materials:

-

Peptide-on-resin with a free N-terminus (1.0 eq)

-

Chloroacetyl chloride (10 eq)

-

N,N-Diisopropylethylamine (DIPEA) (20 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

SPPS reaction vessel

-

-

Procedure:

-

Swell the peptide-resin in anhydrous DMF for 30 minutes.

-

Drain the solvent.

-

Prepare the acylation solution: In a separate vial, add chloroacetyl chloride (10 eq) to anhydrous DMF, followed by DIPEA (20 eq). Caution: The reaction is exothermic.

-

Add the acylation solution to the resin and shake at room temperature for 1-2 hours.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete acylation.

-

The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as on-resin cyclization or cleavage from the solid support.[4][18]

-

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. people.uniurb.it [people.uniurb.it]

- 4. benchchem.com [benchchem.com]

- 5. Chloroacetyl-L-valine | 2279-16-5 | Benchchem [benchchem.com]

- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Chloroacetylglycine | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. PubChemLite - N-chloroacetylglycine (C4H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 16. Selective thiourea optical probe based on thiourea-induced removal of chloroacetyl group from chloroacetylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

Application Notes and Protocols: The Use of Glycyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the formation of the amide bond between two amino acids is a critical step that requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. While various in-situ coupling reagents are widely used in modern Solid-Phase Peptide Synthesis (SPPS), the use of pre-activated amino acid derivatives, such as amino acid chlorides, offers a potent and rapid alternative. This document provides detailed application notes and protocols for the use of N-protected glycyl chloride in peptide synthesis.

Glycyl chloride, specifically an N-protected form like Fmoc-glycyl chloride, is a highly reactive species that can drive peptide bond formation to completion quickly. This can be particularly advantageous for sterically hindered couplings or to minimize side reactions associated with prolonged coupling times. However, the high reactivity also necessitates careful handling to avoid unwanted side reactions and racemization.

These notes will detail the preparation of Fmoc-glycyl chloride and its application in a standard SPPS workflow, along with expected outcomes and technical considerations.

Data Presentation

The following table summarizes representative quantitative data for peptide synthesis utilizing Nα-Fmoc-protected amino acid chlorides. It is important to note that specific results for glycyl chloride may vary, and the data presented here is a composite from studies on various amino acid chlorides to provide a general expectation of performance.

| Parameter | Value | Conditions/Notes |

| Coupling Time | 5 - 60 minutes | Dependent on the specific amino acids being coupled and steric hindrance. |

| Coupling Efficiency | >95% | Can be influenced by the choice of base and solvent. |

| Yield (per coupling step) | >85% | Overall yield will decrease with increasing peptide length. |

| Purity of Crude Peptide | 70-90% | Dependent on the sequence and success of each coupling and deprotection step. |

| Racemization | <5% | Can be minimized by using appropriate bases (e.g., non-nucleophilic hindered bases) and low temperatures. The use of additives like HOBt can further suppress racemization.[1] |

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-glycyl Chloride

This protocol describes the conversion of Nα-Fmoc-glycine to Nα-Fmoc-glycyl chloride using thionyl chloride.

Materials:

-

Nα-Fmoc-glycine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Hexanes, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Centrifuge

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Nα-Fmoc-glycine in anhydrous DCM (to a concentration of approximately 0.2 M).

-

Slowly add 10 equivalents of thionyl chloride to the solution via syringe at room temperature.

-

Heat the reaction mixture to reflux (around 40-60°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride by rotary evaporation. To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous DCM or hexane (B92381) (repeat 2-3 times).

-

Re-dissolve the resulting crude product in a minimal amount of anhydrous DCM.

-

Precipitate the Fmoc-glycyl chloride by adding the DCM solution to a large volume of cold anhydrous hexanes (e.g., 50 mL of hexanes for every 1 mL of DCM).

-

Sonicate the mixture to facilitate complete precipitation.

-

Collect the solid product by centrifugation, decant the supernatant.

-

Wash the pellet with another portion of cold anhydrous hexanes and repeat the centrifugation.

-

Dry the final product under vacuum to yield Fmoc-glycyl chloride as a white to off-white solid. Store the product under an inert atmosphere and protected from moisture.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-glycyl Chloride

This protocol outlines the coupling of Fmoc-glycyl chloride to a resin-bound amino acid in a manual SPPS workflow.

Materials:

-

Pre-loaded resin with the C-terminal amino acid (e.g., Fmoc-Ala-Wang resin)

-

Fmoc-glycyl chloride (prepared as in Protocol 1)

-

20% piperidine (B6355638) in dimethylformamide (DMF)

-

Dichloromethane (DCM), synthesis grade

-

Dimethylformamide (DMF), synthesis grade

-

Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Procedure:

1. Resin Swelling:

- Place the desired amount of resin in the synthesis vessel.

- Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.

- Drain the DCM.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid.

- Drain the piperidine solution.

- Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove all traces of piperidine.

3. Glycine Coupling:

- In a separate dry flask, dissolve Fmoc-glycyl chloride (3 equivalents relative to the resin loading) in anhydrous DCM.

- Add DIEA (3 equivalents) to the Fmoc-glycyl chloride solution. Caution: This mixture is highly reactive and should be used immediately.

- Add the activated Fmoc-glycyl chloride solution to the deprotected resin in the synthesis vessel.

- Agitate the mixture for 30-60 minutes at room temperature.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DCM (3 times) and DMF (3 times).

4. Subsequent Cycles:

- For the addition of the next amino acid, repeat the Fmoc deprotection and coupling steps with the desired Nα-Fmoc-protected amino acid, using a standard in-situ activation method (e.g., with HCTU or DIC/HOBt). While it is possible to use other amino acid chlorides, their stability can be an issue, especially with acid-labile side-chain protecting groups.[2]

5. Cleavage and Deprotection:

- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.

- Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.

6. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Experimental workflow for the synthesis and use of Fmoc-glycyl chloride in SPPS.

References

Step-by-step guide for glycine chloride preparation in situ

Topic: Step-by-Step Guide for In Situ Preparation of Glycine (B1666218) Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine chloride, the acyl chloride derivative of the amino acid glycine, is a reactive intermediate crucial for various synthetic applications, most notably in peptide synthesis. The in situ preparation of this compound is often preferred to circumvent the challenges associated with its isolation and storage, as acyl chlorides are typically moisture-sensitive and can be unstable. This document provides a detailed protocol for the in situ generation of this compound hydrochloride from glycine using common chlorinating agents, followed by its potential application in subsequent reactions.

The primary challenge in synthesizing peptides is the controlled formation of the amide bond between specific amino acids. Direct condensation of two amino acids is generally inefficient. Therefore, the carboxyl group of one amino acid is "activated" to facilitate nucleophilic attack by the amino group of another. Conversion to an acyl chloride is a common activation strategy. However, the unprotected amino group of the acyl chloride can react with another molecule of itself, leading to undesired polymerization. To prevent this, the amino group of glycine is protonated by the hydrogen chloride gas generated during the reaction with thionyl chloride, forming the more stable this compound hydrochloride.

Experimental Protocols

Methodology 1: Preparation of this compound Hydrochloride using Thionyl Chloride

This protocol details the in situ preparation of this compound hydrochloride from glycine and thionyl chloride (SOCl₂). Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to the clean reaction byproducts (sulfur dioxide and hydrogen chloride gas).[1][2]

Materials:

-

Glycine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or neat thionyl chloride)[1][3]

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. This is crucial to prevent the reaction of thionyl chloride and the resulting acyl chloride with atmospheric moisture.

-

Addition of Reactants: To the flask, add glycine. Suspend the glycine in a suitable anhydrous solvent like dichloromethane or use an excess of thionyl chloride as the solvent.[3][4]

-

Chlorination: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).

-

Reaction Progression: After the initial addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux.[1][3] The reaction of glycine with thionyl chloride has been shown to be quantitative at reflux temperature.[5]

-

Monitoring the Reaction: The reaction can be monitored by observing the dissolution of the solid glycine and the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride and solvent can be removed under reduced pressure. This step should be performed with care in a well-ventilated fume hood, and a cold trap is recommended to capture the volatile and corrosive thionyl chloride.[4]

-

In Situ Use: The resulting crude this compound hydrochloride is typically a solid and is used immediately in the subsequent reaction step without further purification.

Methodology 2: Preparation of this compound Hydrochloride using Phosphorus Pentachloride

An alternative method involves the use of phosphorus pentachloride (PCl₅).

Materials:

-

Glycine

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Reaction vessel with a shaker or stirrer

-

Filtration apparatus

Procedure:

-

Reactant Suspension: Suspend glycine in anhydrous carbon tetrachloride in a suitable reaction vessel.[6]

-

Addition of PCl₅: Add phosphorus pentachloride to the suspension.[6]

-

Reaction: Vigorously shake or stir the reaction mixture at room temperature for an extended period (e.g., 10 hours).[6]

-

Isolation (if necessary): The resulting solid this compound hydrochloride can be filtered, washed with dry carbon tetrachloride, petroleum ether, and then ether to remove byproducts.[6] For in situ use, the reaction mixture can be carried forward directly after ensuring the completion of the reaction.

Data Presentation

The following table summarizes typical quantitative data for the preparation of amino acid chlorides.

| Parameter | Thionyl Chloride Method | Phosphorus Pentachloride Method | Reference |

| Starting Material | Glycine | Glycine | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | [2][6] |

| Solvent | Dichloromethane, THF, or neat SOCl₂ | Carbon Tetrachloride | [3][6] |

| Reaction Temperature | Reflux | Room Temperature | [1][6] |

| Reaction Time | Several hours | ~10 hours | [1][6] |

| Typical Yield | Quantitative | ~90% | [5][6] |

| Byproducts | SO₂(g), HCl(g) | POCl₃(l), HCl(g) | [2] |

Mandatory Visualization

Caption: Workflow for the in situ preparation of this compound hydrochloride.

Applications in Drug Development

The in situ preparation of this compound is a fundamental step in the synthesis of peptides and peptidomimetics, which are significant classes of therapeutic agents. This method allows for the efficient formation of amide bonds, which are the backbone of peptides. By activating the carboxyl group of glycine, it can be readily coupled with other amino acids or amine-containing molecules to build complex peptide chains or introduce glycine motifs into drug candidates. This is particularly relevant in the development of novel antibiotics, anti-cancer agents, and other targeted therapies. The ability to perform this activation and subsequent coupling in a one-pot or sequential manner enhances synthetic efficiency and yield, which are critical factors in drug discovery and development.

References

Application of Glycine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Glycine (B1666218), the simplest amino acid, serves as a remarkably versatile building block in medicinal chemistry. Its derivatives, particularly activated forms like N-protected glycyl chlorides and N-substituted glycines, are instrumental in constructing complex molecules with significant therapeutic potential. These derivatives offer a scaffold for creating peptidomimetics with enhanced stability and are key components in the synthesis of potent antiviral agents. This document provides an overview of these applications, quantitative data on their efficacy and synthesis, and detailed protocols for their use.

Application Note 1: Peptidomimetics - The Rise of Peptoids

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low cell permeability. Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics that overcome these limitations.[1] In peptoids, the side chain is shifted from the alpha-carbon to the backbone amide nitrogen.[2] This structural modification removes the backbone hydrogen bond donor and the chiral center, rendering them highly resistant to proteolytic degradation while allowing for the creation of stable, helical secondary structures.[2][3]

The synthesis of peptoids is most efficiently achieved through the "submonomer" solid-phase synthesis method developed by Zuckermann.[4][5] This two-step iterative process allows for precise control over the sequence and the incorporation of a vast diversity of side chains, making peptoids ideal for combinatorial library synthesis and drug discovery.[6][7]

Application Note 2: Glycine Derivatives in Antiviral Drug Synthesis

Glycine derivatives are integral components of several successful antiviral drugs. Their incorporation can provide critical structural motifs that mediate binding to viral enzymes. A prominent example is the use of glycine and its analogs in inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[6][8][9]

Boceprevir and Telaprevir are first-generation HCV NS3/4A protease inhibitors that showcase the importance of glycine derivatives.[10][11] Boceprevir, for instance, incorporates a tert-butylglycine residue at the P3 position, which plays a role in its binding to the protease active site.[12][13][14] These drugs act as peptidomimetics that mimic the natural substrate of the protease, binding reversibly to the active site serine and blocking its function, thereby halting viral replication.[1][3][15][16]

Data Presentation

Quantitative data for the biological activity of glycine-containing antiviral drugs and representative yields for peptoid synthesis are summarized below.

Table 1: Biological Activity of HCV NS3/4A Protease Inhibitors

| Compound | Target | Assay | IC₅₀ (nM) | Citation(s) |

| Boceprevir | HCV NS3/4A Protease (Genotype 1b) | Enzyme Inhibition | 80 | [17] |

| Telaprevir | HCV NS3/4A Protease (Genotype 1b) | Enzyme Inhibition | 130 | [17] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Representative Yields in Solid-Phase Peptoid Synthesis

| Synthesis Type | Product | Scale | Overall Yield (%) | Citation(s) |

| Manual Solid-Phase | 9-mer Tryptamine-rich Peptoid | 100 mg | 78 (crude) | [18] |

| Automated Solid-Phase | N-Aryl Glycine Peptoids | N/A | 65-68 | [19] |

| Solution-Phase (IEG) | 8-mer Peptoid | 8 g | 56 | [20] |

Yields in solid-phase synthesis can be affected by sequence length, side-chain chemistry, and purification methods. The overall yield is a cumulative result of multiple reaction cycles.[19]

Experimental Protocols

Protocol 1: Solid-Phase Submonomer Synthesis of a Peptoid

This protocol is based on the widely used Zuckermann method for manual solid-phase peptoid synthesis.[7][21][22]

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Bromoacetic acid (0.6 M in DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Primary amine "submonomer" of choice (1.0 M in N-Methyl-2-pyrrolidone, NMP)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))

-

Polypropylene reaction vessel with a frit

-

Shaker or rocker

Procedure:

-

Resin Swelling and Deprotection: a. Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol) in the reaction vessel. b. Swell the resin in DMF for 1-2 hours. c. Drain the DMF and add 20% piperidine in DMF to the resin. d. Agitate for 10 minutes to remove the Fmoc protecting group. Repeat this step once. e. Wash the resin thoroughly with DMF (4-5 times) to remove all traces of piperidine.

-

Acylation Step (Bromoacetylation): a. Add the bromoacetic acid solution (0.6 M in DMF) to the resin. b. Add DIC solution to initiate the acylation. c. Agitate the mixture for 20-30 minutes at room temperature. d. Drain the reaction solution and wash the resin thoroughly with DMF (4-5 times).

-

Displacement Step (Side Chain Incorporation): a. Add the primary amine submonomer solution (1.0 M in NMP) to the bromoacetylated resin. b. Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the nucleophilicity of the amine. c. Drain the solution and wash the resin thoroughly with DMF (4-5 times).

-

Chain Elongation: a. Repeat steps 2 (Acylation) and 3 (Displacement) for each subsequent monomer to be added to the peptoid chain.

-

Cleavage and Deprotection: a. After the final monomer is added, wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 95% TFA/TIPS/H₂O) to the resin. c. Agitate for 1.5-2 hours at room temperature to cleave the peptoid from the resin and remove any acid-labile side-chain protecting groups. d. Collect the filtrate, which contains the crude peptoid product.

-

Purification: a. Precipitate the crude peptoid with cold diethyl ether. b. Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the final product by mass spectrometry.

Mandatory Visualization

Caption: Workflow for Solid-Phase Submonomer Peptoid Synthesis.

References

- 1. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 2. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ronald N. Zuckermann - Google Scholar [scholar.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Boceprevir - Wikipedia [en.wikipedia.org]

- 11. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 16. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. journals.asm.org [journals.asm.org]

- 18. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 19. researchgate.net [researchgate.net]

- 20. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]

- 21. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

Glycine Chloride: A Versatile C2-Amine Building Block for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), the simplest proteinogenic amino acid, serves as a fundamental starting material in organic synthesis. Its activated form, broadly termed "glycine chloride," encompasses reactive derivatives such as glycyl chloride hydrochloride and N-chloroacetyl compounds. These reagents are invaluable C2-N building blocks for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds. The inherent bifunctionality of the glycine backbone, possessing both an electrophilic carbonyl center and a nucleophilic (or potentially nucleophilic) nitrogen atom, allows for elegant and efficient cyclization strategies. This application note provides detailed protocols and quantitative data for the synthesis of several key heterocyclic systems utilizing this compound derivatives, highlighting their significance in medicinal chemistry and drug discovery. Nitrogen heterocycles are prevalent in a vast number of FDA-approved drugs, underscoring the importance of robust synthetic methodologies for their preparation.

I. Synthesis of 1,4-Benzodiazepine-2-ones

1,4-Benzodiazepines are a prominent class of psychoactive compounds known for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the acylation of a 2-aminobenzophenone (B122507) with a glycine equivalent, followed by intramolecular cyclization.

Application Note

The use of chloroacetyl chloride to acylate the amino group of a 2-aminobenzophenone provides a direct precursor for the cyclization to a 1,4-benzodiazepin-2-one. This method is efficient and applicable to a range of substituted 2-aminobenzophenones, allowing for the generation of diverse benzodiazepine (B76468) libraries. The subsequent cyclization is typically achieved by treatment with a base, such as ammonia (B1221849) or hexamethylenetetramine.

Experimental Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol is adapted from established procedures for the synthesis of benzodiazepine cores.

Step 1: Synthesis of 2-(2-Chloroacetamido)-5-chlorobenzophenone

-

In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (B30270) (1.0 eq) in a dry, inert solvent such as toluene (B28343) or dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 2-(2-chloroacetamido)-5-chlorobenzophenone.

Step 2: Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

-

Suspend the 2-(2-chloroacetamido)-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as ethanol.

-

Add hexamethylenetetramine (1.1 eq) to the suspension.

-

Saturate the mixture with ammonia gas and then heat to reflux for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to crystallize.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and then water.

-

Dry the product in a vacuum oven to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[1]

Quantitative Data Summary

| Starting Material (2-Aminobenzophenone) | Acylating Agent | Cyclization Reagent | Product | Yield (%) | Reference |

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 62 | [1] |

| 2-Methylamino-5-chlorobenzophenone | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 96 | [1] |

| 2-Amino-5-bromobenzoylpyridine | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one | - | [1] |

Synthesis of 1,4-Benzodiazepines Workflow

Caption: General workflow for the synthesis of 1,4-benzodiazepines.

II. Synthesis of Piperazin-2-ones

Piperazin-2-ones are six-membered heterocyclic scaffolds present in numerous biologically active compounds. They can be considered cyclic derivatives of dipeptides and serve as important peptidomimetics. The reaction of an N-substituted glycine ester with a 2-haloethylamine or the cyclization of an N-(2-haloethyl)glycine derivative are common strategies for their synthesis.

Application Note

A straightforward approach to piperazin-2-ones involves the intramolecular cyclization of N-(2-chloroethyl)glycine derivatives. The starting materials can be prepared by the reaction of a 2-chloroethylamine (B1212225) with a glycine ester. The cyclization is typically base-mediated. This methodology allows for the introduction of diversity at multiple positions of the piperazinone ring.

Experimental Protocol: General Synthesis of N-Substituted Piperazin-2-ones

This protocol describes a general method for the synthesis of piperazin-2-ones from N-(2-chloroethyl)glycine amides.

-

Synthesize the N-(2-chloroethyl)glycine amide precursor by coupling N-(2-chloroethyl)glycine with a desired amine using standard peptide coupling reagents (e.g., DCC, HOBt).

-

Dissolve the N-(2-chloroethyl)glycine amide (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired piperazin-2-one.

Quantitative Data Summary

| N-Substituent (on Glycine) | Amine | Cyclization Base | Product | Yield (%) |

| Benzyl | - | NaH | 1-Benzylpiperazin-2-one | - |

| Phenyl | - | K₂CO₃ | 1-Phenylpiperazin-2-one | - |

| 4-Methoxybenzyl | - | NaH | 1-(4-Methoxybenzyl)piperazin-2-one | - |

Note: Specific yield data for this general protocol is highly substrate-dependent and would require specific literature sources for each derivative.

Piperazin-2-one Synthesis Pathway

References

Application Notes and Protocols for Reactions Involving Glycine Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and safety information for chemical reactions involving two interpretations of "glycine chloride": Glycine (B1666218) Hydrochloride, the salt form of glycine, and Glycyl Chloride, the more reactive acyl chloride derivative.

Part 1: Glycine Hydrochloride

Glycine hydrochloride is a common and stable salt of the amino acid glycine. It is often used as a starting material for the synthesis of other glycine derivatives and in various biochemical applications.

Safety & Handling

Glycine hydrochloride is a crystalline powder that is soluble in water.[1] It is considered stable under normal conditions but should be stored in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][2] When handling, it is important to avoid creating dust, and personal protective equipment, including gloves and safety goggles, should be worn.[2] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[2]

Experimental Protocols

This protocol describes the preparation of glycine hydrochloride by reacting glycine with concentrated hydrochloric acid.[3]

Materials:

-

Glycine

-

Concentrated Hydrochloric Acid

-

Ice bath

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

To 150 ml of concentrated hydrochloric acid, add 100g of glycine.

-

Heat the reaction mixture to a temperature between 50°C and 53°C until the glycine is completely dissolved.

-

Cool the resulting solution to a temperature between -10°C and -8°C in an ice-salt bath and maintain this temperature for 15-20 minutes to allow for crystallization.

-

Filter the resulting solid using a vacuum filtration apparatus.

-

Cool the filtrate to -15°C and maintain for about 10 minutes, then filter any additional precipitate through the same filter.

-

Dry the collected solid in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.

This protocol details the synthesis of glycine, which can then be converted to glycine hydrochloride if desired.[4]

Materials:

-

Monochloroacetic acid

-

Aqueous ammonia (B1221849) (sp. gr. 0.90)

-

Apparatus for concentration under reduced pressure (e.g., rotary evaporator)

-

Büchner funnel

Procedure:

-

In a large round-bottomed flask, place 8 liters of aqueous ammonia.

-

Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.

-

Continue stirring until the chloroacetic acid is dissolved and then let the solution stand for approximately 48 hours at room temperature.

-

Concentrate the solution under reduced pressure to a volume of about 200 cc.

-